1-(2-Mercaptoethyl)pyrrolidin-2-one 1-(2-Mercaptoethyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 13839-15-1
VCID: VC20963202
InChI: InChI=1S/C6H11NOS/c8-6-2-1-3-7(6)4-5-9/h9H,1-5H2
SMILES: C1CC(=O)N(C1)CCS
Molecular Formula: C6H11NOS
Molecular Weight: 145.23 g/mol

1-(2-Mercaptoethyl)pyrrolidin-2-one

CAS No.: 13839-15-1

Cat. No.: VC20963202

Molecular Formula: C6H11NOS

Molecular Weight: 145.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Mercaptoethyl)pyrrolidin-2-one - 13839-15-1

Specification

CAS No. 13839-15-1
Molecular Formula C6H11NOS
Molecular Weight 145.23 g/mol
IUPAC Name 1-(2-sulfanylethyl)pyrrolidin-2-one
Standard InChI InChI=1S/C6H11NOS/c8-6-2-1-3-7(6)4-5-9/h9H,1-5H2
Standard InChI Key JBODMFWMIWWZSF-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)CCS
Canonical SMILES C1CC(=O)N(C1)CCS

Introduction

Chemical Identity and Properties

Chemical Structure and Nomenclature

1-(2-Mercaptoethyl)pyrrolidin-2-one is identified by the CAS Registry Number 145526-47-2. Its molecular formula is C6H11NOS with a molecular weight of 145.23 g/mol. The compound is also known by its IUPAC name 1-(2-sulfanylethyl)pyrrolidin-2-one, where "sulfanyl" refers to the -SH (thiol) group. The structure consists of a five-membered pyrrolidinone ring with a 2-mercaptoethyl substituent attached to the nitrogen atom.
Table 1: Chemical Identity Information of 1-(2-Mercaptoethyl)pyrrolidin-2-one

ParameterInformation
CAS Number145526-47-2
Molecular FormulaC6H11NOS
Molecular Weight145.23 g/mol
IUPAC Name1-(2-sulfanylethyl)pyrrolidin-2-one
Standard InChIInChI=1S/C6H11NOS/c8-6-2-1-3-7(6)4-5-9/h9H,1-5H2
Standard InChIKeyJBODMFWMIWWZSF-UHFFFAOYSA-N
SMILESC1CC(=O)N(C1)CCS
PubChem Compound ID83768

Structural Characteristics

The structural backbone of 1-(2-Mercaptoethyl)pyrrolidin-2-one consists of a pyrrolidin-2-one core, which is a five-membered lactam ring containing a nitrogen atom at position 1 and a carbonyl group at position 2. The nitrogen atom is substituted with a 2-mercaptoethyl chain (CH2CH2SH). This structural arrangement creates distinct regions within the molecule:

  • The pyrrolidinone ring: A cyclic amide that contributes to the polarity and hydrogen bond accepting capability of the molecule.

  • The mercaptoethyl side chain: Contains a thiol group that can participate in various chemical reactions, including oxidation, nucleophilic substitution, and metal coordination.
    The conformational flexibility of the mercaptoethyl side chain allows for various spatial arrangements, potentially influencing the molecule's reactivity and intermolecular interactions.

Synthesis and Preparation Methods

Alternative Approaches

Alternative approaches might leverage methodologies described for related pyrrolidinone derivatives. For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes demonstrates a versatile approach to creating functionalized pyrrolidinones . This method involves:

  • Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines.

  • In situ lactamization and dealkoxycarbonylation.
    As noted in the literature: "We developed a straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents" . With appropriate modifications, such approaches might be adaptable for synthesizing 1-(2-Mercaptoethyl)pyrrolidin-2-one.

Chemical Reactivity and Properties

General Reactivity Patterns

The reactivity of 1-(2-Mercaptoethyl)pyrrolidin-2-one is determined by its two primary functional groups: the pyrrolidinone ring and the thiol group. Based on the reactivity of similar compounds, several patterns can be anticipated:

  • Thiol Group Reactivity:

    • Nucleophilic substitution reactions

    • Oxidation to disulfides or sulfoxides

    • Coordination with metal ions

    • Formation of thioesters

  • Pyrrolidinone Ring Reactivity:

    • Stability under most conditions due to the amide resonance

    • Potential for ring-opening under harsh conditions

    • Electrophilic attack at the carbonyl carbon
      The combination of these functional groups creates potential for both intramolecular interactions and diverse chemical transformations.

Key Reactions

Based on the structural features of 1-(2-Mercaptoethyl)pyrrolidin-2-one and the reactivity of similar compounds, several key reactions can be anticipated:

  • Oxidation of the thiol group to form disulfides or sulfoxides/sulfones, similar to the oxidation reactions described for 3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one: "The hydroxyphenylthio group can be oxidized to form sulfoxides or sulfones. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used".

  • Nucleophilic substitution at the thiol group, allowing for the introduction of various functionalities.

  • Metal coordination through the thiol group, potentially useful for catalysis or material science applications.

  • Formation of thioesters through reaction with carboxylic acids or acid derivatives.

Structure-Property Relationships

The structure of 1-(2-Mercaptoethyl)pyrrolidin-2-one suggests several important structure-property relationships:

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of 1-(2-Mercaptoethyl)pyrrolidin-2-one are mentioned in the literature:

  • 1-(2-chloroethyl)pyrrolidin-2-one (CAS: 51333-90-5) : This compound is closely related, differing only in the terminal functional group (chlorine instead of thiol).

  • 3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one: While this compound has a different substitution pattern, it shares the pyrrolidinone core and contains a sulfur-based substituent.

  • Various 1,5-substituted pyrrolidin-2-ones synthesized from donor-acceptor cyclopropanes : These compounds demonstrate the diverse substitution patterns possible on the pyrrolidinone scaffold.

Comparative Analysis

Table 2: Comparative Analysis of 1-(2-Mercaptoethyl)pyrrolidin-2-one and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesNotable Properties
1-(2-Mercaptoethyl)pyrrolidin-2-oneC6H11NOS145.23Base compound with thiol groupPotential for thiol chemistry; lactam functionality
1-(2-chloroethyl)pyrrolidin-2-oneC6H10ClNO147.60Contains chlorine instead of thiolHigher reactivity for nucleophilic substitution
3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-oneC11H13NO2S~223 (calculated)Different substitution pattern; additional hydroxyphenyl groupComplex structure with multiple functional groups
This comparative analysis highlights the structural similarities and differences between 1-(2-Mercaptoethyl)pyrrolidin-2-one and related compounds, providing insight into how structural variations influence chemical properties and applications.

Structure-Activity Relationships

The structure-activity relationships of pyrrolidinone derivatives are an important area of research. The literature describes 1,5-substituted pyrrolidin-2-ones as "pharmacologically important" , suggesting that the substitution pattern on the pyrrolidinone ring can significantly influence biological activity.
For 1-(2-Mercaptoethyl)pyrrolidin-2-one, the presence of the thiol group might contribute to potential biological activities through:

  • Interaction with biological targets containing metal ions or cysteines.

  • Formation of disulfide bridges with proteins.

  • Modulation of redox processes in biological systems.

Analytical Methods and Characterization

Chromatographic Analysis

Chromatographic methods for analyzing 1-(2-Mercaptoethyl)pyrrolidin-2-one would likely include:

  • High-Performance Liquid Chromatography (HPLC): For purity determination and quantitative analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful if derivatization of the thiol group is performed to enhance volatility. These analytical methods would be essential for quality control and structure confirmation in both research and industrial settings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator